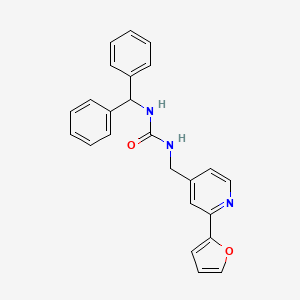

![molecular formula C17H15N3O4S B2551249 N'-(4-甲氧基苯并[d]噻唑-2-基)-2,3-二氢苯并[b][1,4]二噁烷-2-碳酰肼 CAS No. 851978-50-2](/img/structure/B2551249.png)

N'-(4-甲氧基苯并[d]噻唑-2-基)-2,3-二氢苯并[b][1,4]二噁烷-2-碳酰肼

描述

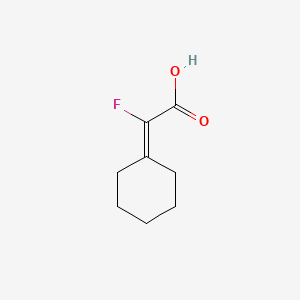

N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide is a useful research compound. Its molecular formula is C17H15N3O4S and its molecular weight is 357.38. The purity is usually 95%.

BenchChem offers high-quality N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌特性

苯并噻唑衍生物因其在癌症治疗中的潜力而受到关注。该化合物的独特结构可能有助于其对癌细胞的细胞毒作用。研究人员正在研究其作用机制,并探索其作为抗癌剂的潜力。 需要进一步的研究来阐明其精确的作用方式,并评估其对特定癌症类型的疗效 .

腐蚀抑制

该化合物的结构,包括噻唑环,表明它可能表现出显著的腐蚀抑制性能。研究人员研究了其在吸附过程中对金属表面的影响,由于混合相互作用,形成了致密的保护涂层。 使用原子力显微镜 (AFM) 和扫描电子显微镜 (SEM) 等技术进行的表面研究为其保护行为提供了见解 .

抗病毒和免疫调节活性

类似的苯并噻唑衍生物已显示出抗病毒特性。研究该化合物作为抗病毒剂的潜力可能具有价值。 此外,其免疫调节作用可能有助于其整体治疗特性 .

抗炎作用

含有苯并噻唑核心的化合物通常具有抗炎特性。该化合物的合成途径和结构特征使其成为在该背景下进一步探索的有趣候选者。 了解其抗炎机制可能导致新型药物开发 .

神经保护潜力

苯并噻唑核心与神经保护作用有关。考虑到该化合物的独特结构,研究人员可能会研究其对神经退行性疾病(如肌萎缩侧索硬化症 (ALS))的影响。 临床前研究可以阐明其神经保护机制 .

合成应用

2-氨基苯并噻唑,如该化合物的先驱,是高度反应性的分子。它们是合成各种稠合杂环化合物的宝贵反应物或中间体。 研究人员可以探索使用该化合物作为起点的全新合成路线 .

药物开发

鉴于苯并噻唑类药物在制药行业中的普遍存在,该化合物作为药物开发的先导结构的潜力值得研究。 研究人员可以修饰其侧链或官能团以优化特定治疗应用所需的特性 .

总之,N'-(4-甲氧基苯并[d]噻唑-2-基)-2,3-二氢苯并[b][1,4]二噁烷-2-碳酰肼在从癌症研究到材料科学的各个领域都具有希望。其多方面特性使其成为在各个领域进一步探索和应用的令人兴奋的主题。 🌟

作用机制

Target of Action

The primary targets of N’-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide are the quorum sensing pathways in Gram-negative bacteria . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Mode of Action

N’-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide interacts with its targets by inhibiting quorum sensing . This inhibition disrupts bacterial cell-cell communication, thereby preventing the coordination of behaviors such as biofilm formation and pathogenesis .

Biochemical Pathways

The compound affects the quorum sensing pathways in Gram-negative bacteria . These pathways involve small molecules termed signal molecules or autoinducers for cell-cell communication . By inhibiting these pathways, N’-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide prevents the formation of biofilm, reduces the production of toxins, and discourages bacteria from developing future resistance .

Result of Action

The molecular and cellular effects of N’-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide’s action include the disruption of bacterial cell-cell communication and the prevention of behaviors such as biofilm formation and pathogenesis . This results in a reduction in the production of toxins and discourages bacteria from developing future resistance .

生化分析

Biochemical Properties

Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which play a key role in inflammation .

Cellular Effects

The cellular effects of N’-(4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide are currently unknown. Thiazole derivatives have been reported to exhibit a variety of effects on cells. For example, some thiazole derivatives have been found to induce apoptosis in cancer cells .

Molecular Mechanism

It is known that thiazole derivatives can interact with various biomolecules at the molecular level . For example, some thiazole derivatives have been found to inhibit the COX enzymes, which could explain their anti-inflammatory activity .

属性

IUPAC Name |

N'-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S/c1-22-12-7-4-8-14-15(12)18-17(25-14)20-19-16(21)13-9-23-10-5-2-3-6-11(10)24-13/h2-8,13H,9H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMLRMPWNFMVGNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3COC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801326184 | |

| Record name | N'-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815253 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

851978-50-2 | |

| Record name | N'-(4-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801326184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

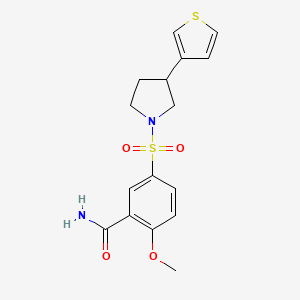

![2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2551166.png)

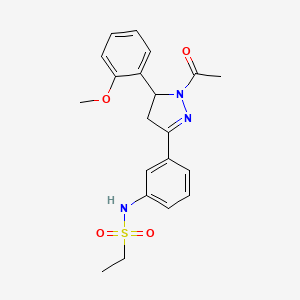

![2-(4-Chlorophenyl)-4-[(4-chlorophenyl)methoxy]-5-methyl-1,3-thiazole](/img/structure/B2551170.png)

![N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2551171.png)

![2-cyclopentyl-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2551172.png)

![6-(2,4-Dimethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2551174.png)

![3-Tert-butyl-1-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2551181.png)

![(2E)-2-cyano-3-(4-fluorophenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2551188.png)